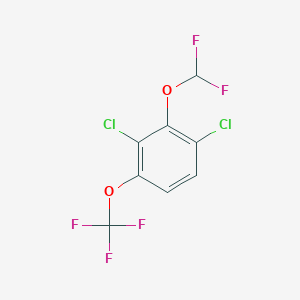
1,3-Dichloro-2-difluoromethoxy-4-(trifluoromethoxy)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Dichloro-2-difluoromethoxy-4-(trifluoromethoxy)benzene is a complex organic compound characterized by the presence of multiple halogen atoms and methoxy groups. This compound is part of a broader class of fluorinated aromatic compounds, which are known for their unique chemical properties and applications in various fields, including pharmaceuticals and agrochemicals .
准备方法
The synthesis of 1,3-Dichloro-2-difluoromethoxy-4-(trifluoromethoxy)benzene typically involves multiple steps, starting from simpler aromatic compounds. The synthetic route often includes halogenation reactions to introduce chlorine and fluorine atoms, followed by methoxylation to attach the methoxy groups. Industrial production methods may involve the use of catalysts and specific reaction conditions to optimize yield and purity .
化学反应分析
1,3-Dichloro-2-difluoromethoxy-4-(trifluoromethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols, leading to the formation of substituted derivatives.
Oxidation and Reduction: These reactions can modify the oxidation state of the compound, often using reagents like hydrogen peroxide or sodium borohydride.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with other aromatic compounds.
科学研究应用
1,3-Dichloro-2-difluoromethoxy-4-(trifluoromethoxy)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
作用机制
The mechanism of action of 1,3-Dichloro-2-difluoromethoxy-4-(trifluoromethoxy)benzene involves its interaction with molecular targets, such as enzymes or receptors. The compound’s halogen atoms and methoxy groups can influence its binding affinity and specificity, affecting various biochemical pathways. Detailed studies on its molecular targets and pathways are essential to understand its full range of effects .
相似化合物的比较
1,3-Dichloro-2-difluoromethoxy-4-(trifluoromethoxy)benzene can be compared with other fluorinated aromatic compounds, such as:
- 1,2-Dichloro-4-methyl-5-(trifluoromethoxy)benzene
- 1,3-Dichloro-4-difluoromethoxy-2-(trifluoromethoxy)benzene These compounds share similar structural features but differ in their specific substituents, leading to variations in their chemical properties and applications. The presence of multiple halogen atoms and methoxy groups in this compound makes it unique in terms of reactivity and potential uses .
属性
分子式 |
C8H3Cl2F5O2 |
|---|---|
分子量 |
297.00 g/mol |
IUPAC 名称 |
1,3-dichloro-2-(difluoromethoxy)-4-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C8H3Cl2F5O2/c9-3-1-2-4(17-8(13,14)15)5(10)6(3)16-7(11)12/h1-2,7H |
InChI 键 |
HUYZQNATWILPKU-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1OC(F)(F)F)Cl)OC(F)F)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(S)-3-Boc-4-[(3-indolyl)methyl]-2,2-dimethyloxazolidine](/img/structure/B14046918.png)
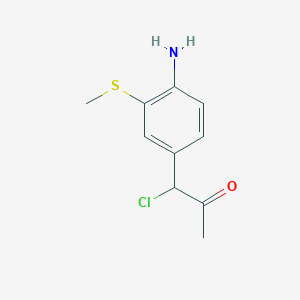

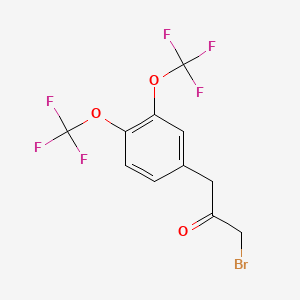
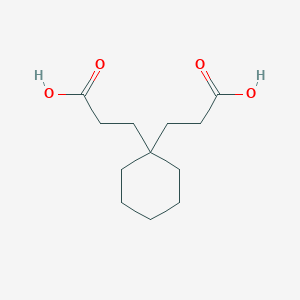
![5-Phenyl-[1,3,4]oxadiazol-2-YL-methylamine hydrochloride](/img/structure/B14046941.png)

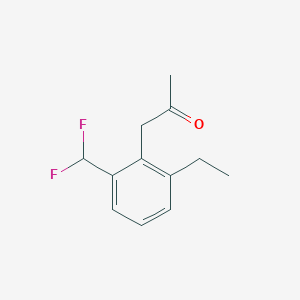
![3-(5-Carboxypentyl)-2-[7-[3-(5-carboxypentyl)-1,1-dimethyl-7-sulfobenzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-1,1-dimethylbenzo[e]indole-7-sulfonate](/img/structure/B14046954.png)
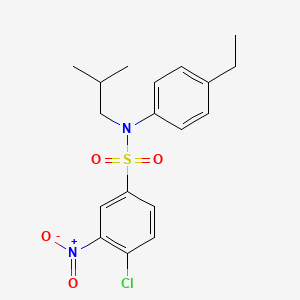
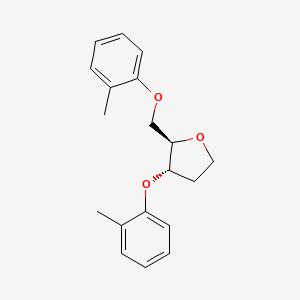
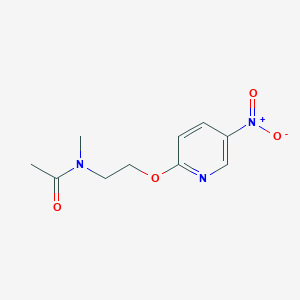
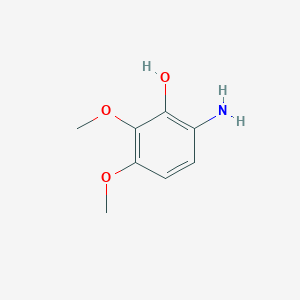
![N-[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.0(2),(1).0,(1)(3).0,(1)(1).0(2),(2)]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]-2-hydroxyacetamide](/img/structure/B14047002.png)
